Pyrimido[1,2-a]purin-10(1H)-one - 103408-45-3

Pyrimido[1,2-a]purin-10(1H)-one

Catalog Number: EVT-373560
CAS Number: 103408-45-3
Molecular Formula: C8H5N5O
Molecular Weight: 187.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrimido[1,2-a]purin-10(1H)-one is a secondary DNA damage product caused by primary reactive oxygen species (ROS) damage of membrane lipids or deoxyribose . It is a guanine adduct formed by the reaction of malondialdehyde with DNA .

Molecular Structure Analysis

The molecular formula of Pyrimido[1,2-a]purin-10(1H)-one is C8H5N5O . Its average mass is 187.162 and its mono-isotopic mass is 187.04941 . The InChI string is InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11) and the SMILES string is O=C1N2C(=NC=3N=CNC13)N=CC=C2 .

Chemical Reactions Analysis

Pyrimido[1,2-a]purin-10(1H)-one is a secondary DNA damage product arising from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose .

Synthesis Analysis
  • Reaction of dG with MDA: The most common method involves reacting deoxyguanosine with malondialdehyde under acidic conditions [, , ]. This reaction typically yields M1dG as the major product alongside other minor adducts.

  • Thermal Decomposition: An alternative method utilizes the thermal decomposition of diastereomers containing oxadiazabicyclononene residues linked to guanosine []. This approach offers a convenient route for preparing M1dG in good yields.

  • Cyclization with 1,1,3,3-Tetramethoxypropane: A recent method utilizes the cyclization of guanine-based nucleosides and nucleotides with 1,1,3,3-Tetramethoxypropane []. This methodology demonstrates a high efficiency and broad functional group tolerance, facilitating the synthesis of M1dG and diverse analogues, including those applicable for biochemical studies on DNA damage and repair.

Molecular Structure Analysis
  • Hydrolytic Ring-Opening: Under basic conditions, M1dG undergoes reversible hydrolytic ring-opening to form the N2-OPdG anion [, ]. This reaction is second-order with respect to hydroxide ion concentration and is influenced by the sequence context of M1dG within DNA [].

  • General-Acid-Catalyzed Ring-Closure: Conversely, the ring-closure reaction of N2-OPdG to form M1dG is catalyzed by general acids []. This reaction proceeds through a biphasic mechanism involving the formation of an intermediate, likely 8-hydroxy-6,7-propenodeoxyguanosine (HO-Prene-dG) [].

  • Reaction with Nucleophiles: M1dG, specifically in its ring-closed form, acts as an electrophile and reacts with nucleophiles like hydroxylamines at neutral pH to yield oxime derivatives []. This reactivity highlights the potential of M1dG to form covalent adducts with cellular nucleophiles.

  • Oxidation: M1dG is susceptible to oxidation, forming 6-oxo-M1dG as the primary product [, , ]. This reaction occurs endogenously in cell nuclei and is likely mediated by an enzymatic process, potentially involving an alpha-ketoglutarate-dependent dioxygenase [, ].

Mechanism of Action
  • Mutagenesis: M1dG is mutagenic in both bacterial and mammalian cells, inducing various mutations, including base-pair substitutions and frameshift mutations [, , ]. The type and frequency of mutations depend on factors like the sequence context of M1dG and the specific DNA polymerase involved in its bypass [, ].

  • Transcription Blockage: M1dG, particularly the ring-opened form, poses a significant block to both bacterial RNA polymerases (e.g., T7 RNA polymerase) and mammalian RNA polymerase II []. This blockage likely contributes to the activation of transcription-coupled repair pathways aimed at removing M1dG from actively transcribed genes [].

  • DNA Replication Blockage: Similar to its impact on transcription, M1dG also impedes DNA replication [, ]. This blockage arises from the structural distortions induced by M1dG, leading to difficulties for replicative DNA polymerases in accurately replicating past the adduct [].

  • Recognition by DNA Repair Pathways: M1dG is recognized as a DNA lesion and is repaired primarily via the nucleotide excision repair (NER) pathway [, ]. NER involves the removal of a short oligonucleotide containing the damaged base, followed by resynthesis of the excised region.

Physical and Chemical Properties Analysis
  • UV Absorbance: M1dG exhibits characteristic UV absorbance properties, which are utilized for its detection and quantification [].

  • Fluorescence: M1dG possesses intrinsic fluorescence, providing an additional means for its detection and analysis [].

Applications
  • Biomarker of Oxidative Stress: M1dG serves as a sensitive and specific biomarker of oxidative stress and lipid peroxidation in both in vitro and in vivo studies [, , , , , , , , ]. It is applied to assess oxidative damage in various biological systems, including cell cultures, animal models, and human samples.

  • Monitoring Disease Risk: Elevated levels of M1dG have been linked to increased risk of various diseases, including cancer and cardiovascular diseases [, , ]. Therefore, its measurement is employed in epidemiological studies and clinical research to assess disease susceptibility and monitor disease progression.

  • Investigating DNA Repair Mechanisms: M1dG is used as a model DNA lesion to study the mechanisms and efficiency of DNA repair pathways, particularly NER [, ]. These investigations provide crucial insights into the cellular defenses against DNA damage and their role in maintaining genomic integrity.

  • Probing Translesion DNA Synthesis: The ability of M1dG to block replicative DNA polymerases makes it a valuable tool for studying translesion DNA synthesis (TLS) [, , ]. TLS is a crucial process by which specialized DNA polymerases bypass DNA lesions, allowing for the completion of DNA replication.

  • Developing Novel Analytical Techniques: The challenges associated with detecting and quantifying M1dG in biological samples have spurred the development of novel analytical techniques [, ]. These advancements, including mass spectrometry-based methods and immunoassays, have significantly enhanced the sensitivity and specificity of M1dG detection, enabling more accurate assessments of its levels in various biological contexts.

N2-(3-oxo-1-propenyl)deoxyguanosine (N2OPdG)

    Compound Description: N2OPdG is an acyclic adduct formed by the reversible ring-opening of M1dG under basic conditions. [] It exists in equilibrium with M1dG at physiological pH, with the equilibrium favoring the ring-closed form (M1dG). [, ] N2OPdG is less efficient at blocking DNA replication than M1dG and can be converted back to M1dG under acidic or neutral conditions. [, ]

    Relevance: N2OPdG is directly derived from pyrimido[1,2-a]purin-10(3H)-one (M1dG) through hydrolytic ring-opening. [, ] They exist in a pH-dependent equilibrium, influencing the biological activity of M1dG. [, ]

3-(2′-Deoxy-β-d-erythro-pentofuranosyl)- pyrimido[1,2-f]purine-6,10(3H,5H)-dione (6-oxo-M1dG)

    Compound Description: 6-oxo-M1dG is an oxidized derivative of M1dG, formed by further oxidation of M1dG in vivo. [, , ] This adduct blocks DNA replication and is a substrate for error-prone translesion synthesis by Y-family DNA polymerase η, potentially contributing to mutations. [, ]

    Relevance: 6-oxo-M1dG is a metabolite of pyrimido[1,2-a]purin-10(3H)-one (M1dG), formed through enzymatic oxidation. [, , ] It shares a core pyrimidopurinone structure with M1dG but possesses an additional oxo group, significantly impacting its biological activity. [, ]

1,N2-propanodeoxyguanosine (PdG)

    Compound Description: PdG is a stable, acyclic structural analog of M1dG, used in research to study the impact of M1dG's structure on DNA replication and repair. []

    Relevance: Although not directly derived from pyrimido[1,2-a]purin-10(3H)-one (M1dG), PdG shares a similar structure and is used as a model compound to investigate M1dG's biological activity, especially its interactions with DNA polymerases during replication. []

8-hydroxy-6,7-propenodeoxyguanosine (HO-Prene-dG)

    Compound Description: HO-Prene-dG is a short-lived intermediate identified during the acid-catalyzed ring closure of N2OPdG to M1dG. []

    Relevance: HO-Prene-dG highlights the complexity of pyrimido[1,2-a]purin-10(3H)-one (M1dG) formation and its dynamic equilibrium with N2OPdG under varying pH conditions. []

3-(2-deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8-hydroxypyrimido[1,2-a]purin-10(3H)-one (8-hydroxy-1,N(2)-propanodeoxyguanosine, 2a)

    Compound Description: This compound is the deoxyguanosine adduct of acrolein, another aldehyde similar to malondialdehyde. It is a major DNA adduct formed by acrolein and has the potential to form interchain cross-links in DNA. []

    Relevance: Although derived from a different aldehyde, 8-hydroxy-1,N(2)-propanodeoxyguanosine shares structural similarities with pyrimido[1,2-a]purin-10(3H)-one (M1dG), particularly the pyrimidopurinone ring system. This comparison helps understand the reactivity and DNA-damaging potential of aldehydes like acrolein and malondialdehyde. []

Properties

CAS Number

103408-45-3

Product Name

Pyrimido[1,2-a]purin-10(1H)-one

IUPAC Name

1H-pyrimido[1,2-a]purin-10-one

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

InChI

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)

InChI Key

ZREGNVKUSNORFO-UHFFFAOYSA-N

SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1

Synonyms

guanine-malondialdehyde adduct
pyrimido(1,2-a)purin-10(1H)-one

Canonical SMILES

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1

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